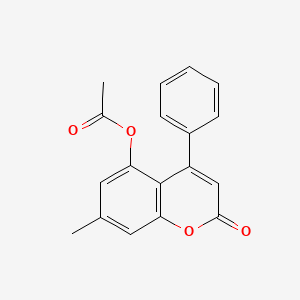![molecular formula C35H43N5O2S B11663608 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663608.png)
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphényl)méthylidène]acétohydrazide est un composé organique complexe qui appartient à la classe des dérivés triazoliques. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, une liaison thioéther et un fragment hydrazide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphényl)méthylidène]acétohydrazide implique généralement plusieurs étapes. Le processus commence par la formation du cycle triazole, suivie par l'introduction de la liaison thioéther et du fragment hydrazide. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour garantir que le produit désiré est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des techniques de synthèse à grande échelle, telles que des réacteurs discontinus ou à flux continu. Ces méthodes sont conçues pour optimiser l'efficacité réactionnelle, minimiser les déchets et garantir une qualité de produit constante. L'utilisation de techniques analytiques avancées, telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN), est essentielle pour surveiller le processus de synthèse et vérifier la structure du produit final.
Analyse Des Réactions Chimiques
Types de réactions
2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphényl)méthylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le fragment hydrazide en amines correspondantes.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où la liaison thioéther peut être remplacée par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les thiols ou les amines. Les conditions réactionnelles, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour atteindre la transformation désirée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent donner lieu à une variété de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphényl)méthylidène]acétohydrazide a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Médecine : Le composé est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes, antifongiques et anticancéreuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de 2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphényl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité ou modulant leur fonction. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de la croissance microbienne ou l'induction de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphényl)méthylidène]acétohydrazide peut être comparé à d'autres composés similaires, tels que :
- 2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-éthoxyphényl)méthylidène]acétohydrazide
- 2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]acétohydrazide
Ces composés partagent des caractéristiques structurelles similaires, telles que le cycle triazole et la liaison thioéther, mais diffèrent par leurs substituants et leurs groupes fonctionnels.
Propriétés
Formule moléculaire |
C35H43N5O2S |
|---|---|
Poids moléculaire |
597.8 g/mol |
Nom IUPAC |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C35H43N5O2S/c1-33(2,3)25-17-15-24(16-18-25)31-38-39-32(40(31)26-13-11-10-12-14-26)43-22-29(41)37-36-21-23-19-27(34(4,5)6)30(42)28(20-23)35(7,8)9/h10-21,42H,22H2,1-9H3,(H,37,41)/b36-21+ |
Clé InChI |
OOEHVWAZYKVYIH-QLQYKETESA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11663527.png)
![Ethyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]acetate](/img/structure/B11663530.png)

![N'-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11663551.png)
![N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11663556.png)
![2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11663561.png)
![3-(4-bromophenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663573.png)
![[(4-bromophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B11663582.png)
![N-(2-chlorophenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11663585.png)
![4-(azepan-1-ylsulfonyl)-N'-[(Z)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B11663590.png)
![1-(3,4-Dimethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11663594.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11663598.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663612.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B11663614.png)
